molecular formula C6H8N4O2S B3006837 2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 216955-55-4

2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B3006837
CAS No.: 216955-55-4
M. Wt: 200.22
InChI Key: OJOGDTMEXJQOQA-UHFFFAOYSA-N
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Description

2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid, also known as 2-Amino-4-methylthiazole-5-carboxylic acid (AMTCA), is an important organic compound that has been extensively studied due to its potential application in a wide range of scientific research fields. AMTCA is a five-membered heterocyclic compound containing nitrogen, sulfur, and carbon atoms. Its structure is similar to that of other thiazole compounds, such as thiourea and thiocyanate. AMTCA has been investigated for its synthetic methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Structural Applications

  • Heterocyclic γ-Amino Acids Synthesis

    This compound is involved in the synthesis of heterocyclic γ-amino acids, which are used to mimic secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins. A versatile chemical route to these compounds has been developed, offering flexibility in introducing various lateral chains (Mathieu et al., 2015).

  • Structural Analysis in Helical Oligomers

    These γ-amino acid building blocks are used in helical oligomers. The structures of various such oligomers have been analyzed using techniques like CD, NMR spectroscopy, and X-ray crystallography, revealing a well-defined 9-helix structure (Mathieu et al., 2013).

Chemical Transformations and Synthesis

  • Thiazole-Based Derivatives Synthesis

    The compound participates in reactions leading to various thiazole-based derivatives. These reactions include cyclocondensation, leading to a range of heterocycles and derivatives (Sokolov et al., 2014).

  • Synthesis of Novel Derivatives with Biological Activities

    New 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized for evaluating their fungicidal and antivirus activities. This showcases the potential of the compound in medicinal chemistry (Fengyun et al., 2015).

Antibacterial and Antifibrotic Activities

  • Antibacterial Properties

    Synthesized derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have been studied for their antibacterial properties, demonstrating the compound’s relevance in the development of new antibacterial agents (Al Dulaimy et al., 2017).

  • Antifibrotic and Anticancer Activities

    Derivatives have been synthesized and tested for antifibrotic and anticancer activities, identifying potential candidates for further testing in these areas (Kaminskyy et al., 2016).

Mechanism of Action

Target of Action

Thiazoles, a class of compounds to which this molecule belongs, have been found in many biologically active compounds such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

Mode of Action

Thiazoles are known to interact with various targets in the body, leading to diverse biological activities . For instance, some thiazoles can inhibit certain enzymes, leading to antimicrobial or antifungal effects .

Biochemical Pathways

Thiazoles are known to interact with various biochemical pathways, leading to their diverse biological activities . For example, some thiazoles can inhibit the synthesis of certain proteins, leading to their antimicrobial or antifungal effects .

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.

Result of Action

Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents suggests that it may be more effective in certain environments . Additionally, its reactivity with certain substances, such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, may affect its stability and efficacy .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, 2-Aminothiazole is probably combustible . It reacts violently when nitrated with nitric or nitric-sulfuric acids . It is also incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides .

Future Directions

The future directions of research on similar compounds include the design and synthesis of organic compounds for medicinal applications . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have drawn the attention of chemists over the years due to their diverse therapeutic roles .

Properties

IUPAC Name

2-(diaminomethylideneamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2S/c1-2-3(4(11)12)13-6(9-2)10-5(7)8/h1H3,(H,11,12)(H4,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOGDTMEXJQOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N=C(N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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